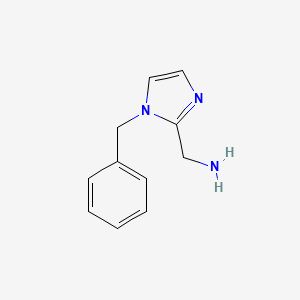

(1-Benzyl-1H-imidazol-2-yl)methanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1-benzylimidazol-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c12-8-11-13-6-7-14(11)9-10-4-2-1-3-5-10/h1-7H,8-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAKASDKZDPCQPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CN=C2CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30541779 | |

| Record name | 1-(1-Benzyl-1H-imidazol-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30541779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26163-58-6 | |

| Record name | 1-(1-Benzyl-1H-imidazol-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30541779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(1-Benzyl-1H-imidazol-2-yl)methanamine synthesis pathway

An In-depth Technical Guide to the Synthesis of (1-Benzyl-1H-imidazol-2-yl)methanamine

Introduction

This compound is a significant heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug development. The imidazole core is a prevalent scaffold in numerous biologically active molecules, and the presence of a flexible aminomethyl side chain at the C2-position, combined with the N-benzyl group, allows for diverse structural modifications to modulate pharmacological activity. This guide provides a comprehensive, technically-grounded pathway for the synthesis of this target molecule, designed for researchers and scientists in the field of organic synthesis and drug discovery. The proposed pathway is a robust, multi-step sequence leveraging well-established and high-yielding transformations.

Overall Synthesis Pathway

The synthesis of this compound can be efficiently achieved through a four-step sequence starting from commercially available imidazole. The pathway involves:

-

N-Benzylation of the imidazole ring.

-

Formylation at the C2-position of the resulting 1-benzyl-1H-imidazole.

-

Conversion of the aldehyde to a nitrile via an oxime intermediate.

-

Reduction of the nitrile to the target primary amine.

This strategic approach ensures high regioselectivity and leverages reliable, well-documented reactions, making it suitable for laboratory-scale synthesis.

Navigating the Imidazole and Benzimidazole Scaffolds: A Technical Guide to (1-Benzyl-1H-imidazol-2-yl)methanamine and its Prevalent Benzimidazole Analogue

An important introductory note for the researcher: The compound specified, (1-Benzyl-1H-imidazol-2-yl)methanamine, is a distinct chemical entity with limited available data in current scientific literature. However, the structurally similar and extensively studied analogue, (1-Benzyl-1H-benzo[d]imidazol-2-yl)methanamine , is a prominent scaffold in medicinal chemistry and drug development. This guide will first provide the specific identifiers for your requested compound and then deliver an in-depth technical overview of its more researched benzimidazole counterpart, which is likely the molecule of greater relevance to your field.

Part 1: this compound

This molecule features a core imidazole ring. While synthetic routes are plausible based on general imidazole chemistry, specific, validated protocols and application data are not widely published.

Core Identifiers

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 26163-58-6 | [1][2][3] |

| Molecular Formula | C₁₁H₁₃N₃ | [1] |

| Molecular Weight | 187.25 g/mol | [1] |

| Canonical SMILES | C1=CC=C(C=C1)CN2C=CN=C2CN | [1] |

| InChIKey | WAKASDKZDPCQPA-UHFFFAOYSA-N | [1] |

Chemical Structure

Caption: General Synthetic Workflow.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative example based on established benzimidazole synthesis methodologies. [4] Step 1: Synthesis of 2-(Aminomethyl)-1H-benzimidazole

-

To a round-bottom flask, add o-phenylenediamine (1 eq.) and glycine (1.2 eq.).

-

Add 6 M hydrochloric acid as the solvent and catalyst.

-

Heat the mixture to reflux (approx. 100-110 °C) for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath.

-

Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

-

The product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: N-Benzylation

-

Suspend the 2-(Aminomethyl)-1H-benzimidazole (1 eq.) in a suitable aprotic solvent such as acetonitrile or DMF.

-

Add a base, such as potassium carbonate (K₂CO₃, 1.5 eq.).

-

Add benzyl bromide (1.1 eq.) dropwise to the suspension at room temperature.

-

Stir the mixture at room temperature or with gentle heating (40-50 °C) for 8-12 hours, monitoring by TLC.

-

After the reaction is complete, filter off the inorganic salts.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel to obtain the final product, (1-Benzyl-1H-benzo[d]imidazol-2-yl)methanamine.

Applications in Drug Development & Research

The benzimidazole scaffold is of profound interest due to its wide range of biological activities. The title compound serves as a key building block for more complex molecules and has been investigated for its own therapeutic potential.

-

Antimicrobial and Antiviral Activity: Benzimidazole derivatives are known to interfere with the biological pathways of various pathogens. [5]Their structural similarity to purines allows them to disrupt the synthesis of microbial nucleic acids and proteins. [6]* Anticancer Research: Many benzimidazole-containing compounds function as kinase inhibitors, a critical class of anticancer agents. [6]* Ion Channel Modulation: Recent research has identified N-heterocyclic-1-benzyl-1H-benzo[d]imidazole-2-amines as selective inhibitors of the Transient Receptor Potential Cation Channel 5 (TRPC5). [4]Inhibition of TRPC5 is a promising strategy for treating chronic kidney disease, and derivatives of this scaffold have shown efficacy in animal models. [4]

Caption: Key Research Applications.

References

-

ChemUniverse. (1-BENZYL-1H-BENZO[D]IMIDAZOL-2-YL)METHANAMINE DIHYDROCHLORIDE. [Link]

-

Matrix Fine Chemicals. This compound. [Link]

-

Molekula. 1-(1-Benzyl-1H-imidazol-2-yl)methanamine. [Link]

-

ChemWhat. (1-BENZYL-1H-IMIDAZOL-2-YL)METHYLAMINE,97% CAS#: 26163-58-6. [Link]

-

PubChem. (1-Benzyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride. [Link]

-

Connect Journals. SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. [Link]

-

PubChem. 1-benzyl-2-phenyl-1H-imidazole. [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. [Link]

-

MDPI. 1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole. [Link]

-

IJRPC. SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. [Link]

-

Alchemist-chem. 1-Benzyl-2-methylimidazole. [Link]

-

Chemical Synthesis Database. 1-benzyl-1H-imidazole-2-thiol. [Link]

-

Matrix Fine Chemicals. 1-BENZYL-1H-IMIDAZOLE. [Link]

-

National Institutes of Health (NIH). Design, synthesis and characterization of novel N-heterocyclic-1-benzyl-1H-benzo[d]imidazole-2-amines as selective TRPC5 inhibitors leading to the identification of the selective compound, AC1903. [Link]

Sources

- 1. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 2. 26163-58-6 Cas No. | (1-Benzyl-1H-imidazol-2-yl)methylamine | Matrix Scientific [matrixscientific.com]

- 3. chemwhat.com [chemwhat.com]

- 4. researchgate.net [researchgate.net]

- 5. connectjournals.com [connectjournals.com]

- 6. benchchem.com [benchchem.com]

Part I: The Benzimidazole Scaffold: A Cornerstone in Medicinal Chemistry

An In-depth Technical Guide to the Biological Activity of Novel Benzimidazole Derivatives

The benzimidazole nucleus, formed by the fusion of a benzene ring with an imidazole ring, is a heterocyclic aromatic organic compound that holds a privileged position in medicinal chemistry.[1] Its structural resemblance to naturally occurring purine nucleotides allows it to readily interact with a wide array of biological targets, serving as a versatile pharmacophore in drug design.[2] This unique characteristic enables benzimidazole derivatives to function as hydrogen bond donors or acceptors, facilitating binding to various enzymes and receptors involved in pathological processes.[3] Consequently, this scaffold is a key component in numerous FDA-approved drugs and a focal point for the development of new therapeutic agents with a broad spectrum of biological activities.[1][2]

This guide provides a comprehensive overview of the significant biological activities of novel benzimidazole derivatives, delves into their underlying mechanisms of action, and presents detailed, field-proven protocols for their evaluation.

Part II: Therapeutic Arenas & Mechanisms of Action

The therapeutic versatility of benzimidazole derivatives stems from their ability to modulate multiple biological pathways. This section explores the primary mechanisms through which these compounds exert their anticancer, antimicrobial, antiviral, and anti-inflammatory effects.

Oncology: A Multi-Pronged Attack on Cancer

Benzimidazole derivatives have emerged as potent anticancer agents due to their capacity to disrupt cancer cell growth, proliferation, and survival through several distinct mechanisms.[4]

-

Tubulin Polymerization Inhibition: A well-established mechanism involves the binding of benzimidazole derivatives, such as mebendazole and albendazole, to β-tubulin.[4] This interaction disrupts the dynamics of microtubule formation, which is critical for mitotic spindle assembly, leading to cell cycle arrest and apoptosis.[2][4]

-

Topoisomerase Inhibition: Certain derivatives act as topoisomerase inhibitors, interfering with enzymes that regulate DNA topology.[2] By preventing the re-ligation of DNA strands, these compounds introduce DNA breaks, ultimately triggering programmed cell death.[2][5]

-

Kinase Inhibition: Many cellular signaling pathways critical for cancer progression are regulated by kinases. Benzimidazole derivatives have been designed to inhibit various kinases, including EGFR and VEGFR-2, thereby blocking downstream signaling required for tumor growth and angiogenesis.[6]

-

DNA Intercalation and Alkylation: The planar structure of the benzimidazole ring allows some derivatives to intercalate between DNA base pairs, disrupting DNA replication and transcription. Others act as alkylating agents, forming covalent bonds with DNA that lead to cytotoxicity.[2]

-

Induction of Apoptosis: By modulating various pathways, including the intrinsic apoptotic pathway, benzimidazole compounds can promote programmed cell death in cancer cells.[2][5]

Infectious Diseases: Combating Microbes and Viruses

The structural similarity of the benzimidazole scaffold to purine makes it an effective inhibitor of microbial processes.[7]

-

Antimicrobial Activity: Benzimidazole derivatives exhibit broad-spectrum activity against various bacterial and fungal strains.[1][8] The mechanism is often linked to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.[9] Modifications to the benzimidazole core, such as the addition of hydrazone or triazole moieties, have been shown to enhance antifungal activity, particularly against Candida species.[10][11]

-

Antiviral Activity: These compounds can interfere with multiple stages of the viral replication cycle.[12] Documented mechanisms include the inhibition of viral genome replication, prevention of virus entry into host cells, and disruption of viral protease activity, which is essential for the assembly of new, infectious viral particles.[12] They have shown efficacy against a range of RNA and DNA viruses, including Respiratory Syncytial Virus (RSV) and Coxsackievirus B5 (CVB-5).[13][14]

Inflammation and Analgesia

Benzimidazole derivatives have been successfully developed as potent anti-inflammatory and analgesic agents.[15][16] Their primary mechanism involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX), which is responsible for the synthesis of prostaglandins—mediators of pain and inflammation.[9] Some derivatives also possess antioxidant properties that help mitigate the gastrointestinal toxicity often associated with non-steroidal anti-inflammatory drugs (NSAIDs).[17]

Part III: A Practical Guide to Biological Evaluation

This section provides validated, step-by-step protocols for assessing the key biological activities of novel benzimidazole derivatives. The choice of a specific assay is critical and should be driven by the therapeutic hypothesis. For instance, the MTT assay is a robust starting point for anticancer screening as it provides a quantifiable measure of cytotoxicity, a primary goal of cancer therapy.

Evaluating Anticancer Activity: The MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing the cytotoxic potential of a compound.[18] It measures the metabolic activity of cells, which in viable cells, reduces the yellow MTT tetrazolium salt to a purple formazan product.[19] The intensity of the color is directly proportional to the number of living, metabolically active cells.[19]

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Novel benzimidazole derivative (stock solution in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)[20]

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[19]

-

Sterile 96-well flat-bottom culture plates

-

Microplate reader (wavelength 570 nm)

Procedure:

-

Cell Seeding: Harvest cells during their exponential growth phase. Seed 100 µL of cell suspension into each well of a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[19]

-

Compound Treatment: Prepare serial dilutions of the benzimidazole derivative in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells for a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours) at 37°C and 5% CO₂.[21]

-

MTT Addition: After incubation, carefully remove the medium. Add 100 µL of fresh medium and 10 µL of the MTT solution to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light. Viable cells will convert the yellow MTT into visible purple formazan crystals.[19]

-

Solubilization: Carefully aspirate the MTT-containing medium without disturbing the crystals. Add 100-200 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[20][21]

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[19]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

| Compound ID | Cancer Cell Line | IC₅₀ (µmol/L) | Reference |

| 4f | Siha (Cervical) | 0.61 | [22] |

| 4a | A549 (Lung) | Lower than Cisplatin | [5] |

| 4c | HepG2 (Liver) | Lower than Cisplatin | [5] |

| BZ1 | Fibrosarcoma | Highest Activity | [23] |

| 8I | K562 (Leukemia) | 2.68 | [2] |

| 8I | HepG-2 (Liver) | 8.11 | [2] |

Evaluating Antimicrobial Activity: Broth Microdilution Assay

The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[24] The MIC is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.[24] This quantitative approach is essential for comparing the potency of novel derivatives.

Materials:

-

Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)

-

Novel benzimidazole derivative (stock solution in DMSO)

-

Sterile 96-well U-bottom or flat-bottom plates

-

Resazurin solution (optional, as a growth indicator)[25]

-

Microplate reader or visual inspection

Procedure:

-

Prepare Inoculum: Culture the microorganism overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria. Dilute this suspension in broth to achieve the final target inoculum concentration (e.g., 5 x 10⁵ CFU/mL).

-

Prepare Compound Dilutions: Add 100 µL of sterile broth to all wells of a 96-well plate. Add 100 µL of the stock compound to the first well and perform a two-fold serial dilution across the plate by transferring 100 µL from one well to the next. Discard the final 100 µL from the last well.

-

Inoculate Plate: Add 100 µL of the prepared microbial inoculum to each well, bringing the final volume to 200 µL. This step halves the concentration of the compound in each well.

-

Controls: Include a positive control (inoculum in broth without compound) and a negative control (broth only).

-

Incubation: Cover the plate and incubate at the optimal temperature (e.g., 35-37°C for bacteria) for 16-24 hours.

-

Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the positive control. If using a colorimetric indicator like resazurin, the MIC is the lowest concentration where no color change (e.g., from blue to pink) is observed.[25]

| Compound Class | Microorganism | MIC Range (µg/mL) | Reference |

| Benzimidazole-hydrazones | Candida species | Notable Activity | [10] |

| 1,3-disubstituted salts | Enterococcus faecalis | 50 - 200 | [26] |

| 1,3-disubstituted salts | Staphylococcus aureus | 50 - 200 | [26] |

| Naphthalimide-triazoles | S. aureus | 2 ± 0.9 | [27] |

| Naphthalimide-triazoles | B. subtilis | 4 ± 0.9 | [27] |

| 2-substituted-1H-benzimidazol | Staphylococcus aureus | Good Activity (1 mg/mL) | [7] |

| 2-substituted-1H-benzimidazol | Klebseilla SPP | Good Activity (1 mg/mL) | [7] |

Evaluating Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model in rodents is a classic and widely used in vivo assay for evaluating acute anti-inflammatory activity.[28][29] Injection of carrageenan, a phlogistic agent, into the paw induces a biphasic inflammatory response characterized by edema (swelling), providing a reliable model to test the efficacy of anti-inflammatory compounds.[30]

Materials:

-

Wistar albino rats (150-200 g)

-

Novel benzimidazole derivative

-

Standard drug (e.g., Indomethacin or Diclofenac)

-

Carrageenan solution (1% w/v in sterile saline)

-

Plebthysmometer or digital calipers

-

Oral gavage needles

Procedure:

-

Animal Acclimatization & Grouping: Acclimatize animals for at least one week. Divide them into groups (n=4-6 per group): Control (vehicle), Standard drug, and Test (one or more doses of the benzimidazole derivative).

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the 0-hour reading.

-

Drug Administration: Administer the vehicle, standard drug, or test compound orally (p.o.) or intraperitoneally (i.p.).[17]

-

Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.[29]

-

Edema Measurement: Measure the paw volume at regular intervals after the carrageenan injection, typically at 1, 2, 3, and 4 hours.

-

Data Analysis: Calculate the percentage increase in paw volume (edema) for each animal at each time point compared to its baseline volume. Then, calculate the percentage inhibition of edema for the treated groups relative to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

| Compound Class | Maximum % Reduction in Edema | Comparison | Reference |

| 1,2,4-triazolobenzimidazoles | 84.2% | Better than Indomethacin | [31] |

| 1,2,4-triazolobenzimidazoles | 89.3% | Better than Indomethacin | [31] |

| N-1-(phenylsulfonyl) derivatives | Significant activity | Lower GI toxicity | [17] |

Part IV: Conclusion and Future Perspectives

The benzimidazole scaffold is undeniably a cornerstone of modern medicinal chemistry, demonstrating a remarkable breadth of biological activities.[8][32] Its derivatives have shown significant promise as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[9][23][33] The versatility of the benzimidazole nucleus allows for extensive structural modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[4][12]

Future research will likely focus on the design of hybrid molecules that combine the benzimidazole core with other pharmacologically active moieties to create multi-target agents with enhanced efficacy and reduced potential for drug resistance.[3][11] As our understanding of disease pathways deepens, the rational design of novel benzimidazole derivatives targeting specific biological markers will continue to be a highly productive avenue for the discovery of next-generation therapeutics.

References

- Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (2025). Google Scholar.

- Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PubMed Central.

- Synthesis of Some Novel Benzimidazole Derivatives as Anticancer Agent and Evaluation for CDK2 Inhibition Activity. PubMed.

- Antimicrobial activity of a new series of benzimidazole deriv

- Biological activities of benzimidazole derivatives: A review.

- Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents. PubMed.

- In vitro and In vivo Models for Anti-inflammation: An Evalu

- Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity. Benchchem.

- Broad mechanisms of action of benzimidazoles as anticancer agents.

- Exploring the Structure-Activity Relationship (SAR) of Benzimidazole Derivatives as Potent Antiviral Agents. Research and Reviews.

- Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). OUCI.

- In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. Semantic Scholar.

- New Derivatives of Benzimidazole and Their Antimicrobial Activity. Taylor & Francis Online.

- Design, Synthesis, and Anti-tumor Activity of Novel 2-Aryl Benzimidazole Compounds. PubMed.

- Benzimidazole derivatives: search for GI-friendly anti-inflammatory analgesic agents.

- Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A System

- Synthesis and Antimicrobial Activity of Some New Benzimidazole Deriv

- MTT Assay Protocol for Cell Viability and Prolifer

- Antibacterial Activity of Benzimidazole Derivatives: A Mini Review. Open Access Journals.

- Synthesis and Antimicrobial Activity of New Benzimidazole derivatives Bearing Five-Membered Heterocyclic Moieties.

- Synthesis of novel benzimidazole–oxadiazole derivatives as potent anticancer activity. Taylor & Francis Online.

- Methods for in vitro evaluating antimicrobial activity: A review. PubMed Central.

- Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed Central.

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit

- In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review.

- Antiviral Activity of Benzimidazole Derivatives. I. Antiviral Activity of 1‐Substituted‐2‐[(Benzotriazol‐1/2‐yl)methyl]benzimidazoles. Sci-Hub.

- Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflamm

- Design, Synthesis and Pharmacological Evaluation of Novel Benzimidazole Derivatives as Anticancer Agents. Bentham Science.

- Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). PubMed.

- A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Deriv

- Benzimidazole: an emerging scaffold for analgesic and anti-inflamm

- Benzimidazole derivatives with antiviral activity.

- MTT Assay Protocol.

- The MTT Assay: A Valuable Tool for Measuring Cell Viability.

- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay.

- Synthesis, characterization and biological activity of some novel benzimidazole derivatives.

- The novel benzimidazole derivatives as potential anticancer agents.

- Benzimidazole derivatives with anti-inflammatory and analgesic activity.

- New In Vivo LPS Model for Anti-Inflammatory Drug Profiling.

- An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry.

- In-vitro Assays for Antimicrobial Assessment.

- Synthesis and biological activity of novel benzimidazole derivatives as potential antifungal agents.

- Benzimidazole: an emerging scaffold for analgesic and anti-inflamm

- Methods for in vitro evaluating antimicrobial activity: A review.

- [PDF] Methods for in vitro evaluating antimicrobial activity: A review. Semantic Scholar.

Sources

- 1. isca.me [isca.me]

- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 5. Synthesis of novel benzimidazole–oxadiazole derivatives as potent anticancer activity | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 8. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Antimicrobial activity of a new series of benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. rroij.com [rroij.com]

- 13. Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Sci-Hub. Antiviral Activity of Benzimidazole Derivatives. I. Antiviral Activity of 1‐Substituted‐2‐[(Benzotriazol‐1/2‐yl)methyl]benzimidazoles / Chemistry & Biodiversity, 2008 [sci-hub.box]

- 15. Benzimidazole: an emerging scaffold for analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Benzimidazole: an emerging scaffold for analgesic and anti-inflammatory agents. | Semantic Scholar [semanticscholar.org]

- 17. Benzimidazole derivatives: search for GI-friendly anti-inflammatory analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. creative-diagnostics.com [creative-diagnostics.com]

- 21. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Design, Synthesis, and Anti-tumor Activity of Novel 2-Aryl Benzimidazole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. benthamdirect.com [benthamdirect.com]

- 24. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 25. akjournals.com [akjournals.com]

- 26. tandfonline.com [tandfonline.com]

- 27. rroij.com [rroij.com]

- 28. In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review | Semantic Scholar [semanticscholar.org]

- 29. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 30. ijpras.com [ijpras.com]

- 31. mdpi.com [mdpi.com]

- 32. researchgate.net [researchgate.net]

- 33. researchgate.net [researchgate.net]

An In-depth Technical Guide to Elucidating the Mechanism of Action of N-Benzyl-Benzimidazoles

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

The N-benzyl-benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of therapeutic applications. Its structural similarity to endogenous purines allows it to interact with a diverse range of biological targets, making it a fertile ground for drug discovery.[1][2] This guide provides a comprehensive exploration of the known and putative mechanisms of action of N-benzyl-benzimidazoles and offers a practical framework for researchers to elucidate the specific pathways modulated by their novel derivatives.

The biological activities of N-benzyl-benzimidazoles are extensive, encompassing anticancer, antimicrobial (antibacterial, antifungal), antiviral, and anti-inflammatory properties.[2][3][4][5] The versatility of this scaffold lies in the fact that substitutions at the N-1 and C-2 positions of the benzimidazole ring, as well as on the benzyl moiety, can significantly influence its pharmacological profile and mechanism of action.[6]

Part 1: Known and Postulated Mechanisms of Action

The diverse biological effects of N-benzyl-benzimidazoles stem from their ability to interact with a multitude of molecular targets. Below, we delve into the primary mechanisms that have been identified or proposed for their major therapeutic activities.

N-benzyl-benzimidazoles have emerged as promising anticancer agents, with their mechanism of action often being multifactorial.[7][8]

-

Enzyme Inhibition: A significant number of benzimidazole derivatives, including N-benzyl variants, exert their anticancer effects by inhibiting key enzymes involved in cancer cell proliferation and survival. These include:

-

Kinases: Tyrosine kinases, Raf kinase, and phosphatidylinositol 3-kinase (PI3K) are crucial components of signaling pathways that regulate cell growth, differentiation, and apoptosis.[7] N-benzyl-benzimidazoles can act as competitive inhibitors of these enzymes, disrupting downstream signaling cascades.

-

Topoisomerases: These enzymes are essential for DNA replication and repair. Certain N-benzyl-benzimidazoles can function as topoisomerase I inhibitors, leading to DNA damage and apoptosis in cancer cells.[8][9]

-

Dihydrofolate Reductase (DHFR): DHFR is a key enzyme in the synthesis of nucleotides. Its inhibition by N-benzyl-benzimidazoles can disrupt DNA synthesis and arrest cell proliferation.[1][6]

-

-

Microtubule Disruption: Similar to well-known anticancer drugs like vinca alkaloids and taxanes, some N-benzyl-benzimidazoles can interfere with microtubule dynamics. They can bind to the colchicine binding site on tubulin, inhibiting its polymerization and leading to cell cycle arrest and apoptosis.[8]

-

Apoptosis Induction: N-benzyl-benzimidazoles can trigger programmed cell death through various mechanisms, including the inhibition of anti-apoptotic proteins like Bcl-2 and the activation of intrinsic apoptotic pathways.[8][10]

-

DNA Intercalation: The planar structure of the benzimidazole ring allows some derivatives to intercalate into the DNA double helix, disrupting DNA replication and transcription and ultimately leading to cell death.[8]

Caption: Workflow for elucidating the antimicrobial mechanism of N-benzyl-benzimidazoles.

While the antiviral mechanism of action for many N-benzyl-benzimidazoles is still under investigation, several studies have pointed towards the inhibition of viral replication. [3]For instance, some benzimidazole derivatives have shown activity against Coxsackie B virus, though the precise molecular target remains unclear. [3]

The anti-inflammatory properties of N-benzyl-benzimidazoles are thought to be mediated through the modulation of various inflammatory pathways.

-

Bradykinin B1 Receptor Antagonism: Certain N-benzyl-benzimidazole derivatives have been identified as potent antagonists of the bradykinin B1 receptor, which is involved in pain and inflammation. [4]* Cannabinoid Receptor Agonism: Some derivatives have shown agonist activity at cannabinoid receptors (CB1 and CB2), which are known to play a role in modulating inflammatory responses. [4]* Inhibition of Pro-inflammatory Cytokines: It is also postulated that these compounds may inhibit the production of pro-inflammatory cytokines like IL-2. [4]

Part 2: A Practical Guide to Mechanism of Action Elucidation

For researchers developing novel N-benzyl-benzimidazole derivatives, a systematic approach is crucial to pinpoint their mechanism of action. The following experimental protocols provide a foundational framework for these investigations.

Protocol: Affinity Chromatography for Target Pull-Down

This protocol outlines a method to identify the cellular protein targets of a novel N-benzyl-benzimidazole compound.

1. Ligand Immobilization: a. Synthesize an analogue of the N-benzyl-benzimidazole with a linker arm (e.g., a terminal carboxylic acid or amine). b. Covalently couple the linker-modified compound to activated chromatography beads (e.g., NHS-activated sepharose). c. Block any remaining active sites on the beads to prevent non-specific binding.

2. Cell Lysate Preparation: a. Culture the target cells (e.g., cancer cell line, bacterial culture) to a sufficient density. b. Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors. c. Clarify the lysate by centrifugation to remove cellular debris.

3. Affinity Pull-Down: a. Incubate the clarified cell lysate with the immobilized N-benzyl-benzimidazole beads. b. As a negative control, incubate a separate aliquot of the lysate with beads that have been blocked but have no coupled ligand. c. Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

4. Elution and Protein Identification: a. Elute the specifically bound proteins from the beads using a competitive inhibitor (e.g., a high concentration of the free N-benzyl-benzimidazole) or by changing the buffer conditions (e.g., pH, salt concentration). b. Separate the eluted proteins by SDS-PAGE and visualize with a sensitive protein stain (e.g., silver stain or SYPRO Ruby). c. Excise the protein bands of interest and identify them using mass spectrometry (LC-MS/MS).

Once a putative target is identified, the next step is to validate its role in the compound's mechanism of action and to elucidate the downstream signaling pathway.

Protocol: Western Blotting for Pathway Modulation

This protocol is used to assess changes in the phosphorylation state or expression level of key proteins in a signaling pathway following treatment with the N-benzyl-benzimidazole.

1. Cell Treatment: a. Seed the target cells in multi-well plates and allow them to adhere. b. Treat the cells with varying concentrations of the N-benzyl-benzimidazole for different time points. Include a vehicle-only control.

2. Protein Extraction: a. Lyse the treated cells in a denaturing buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. b. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

3. Electrophoresis and Transfer: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the separated proteins to a nitrocellulose or PVDF membrane.

4. Immunoblotting: a. Block the membrane to prevent non-specific antibody binding. b. Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-Akt, total-Akt, cleaved PARP). c. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. d. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. e. Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Data Summary: Hypothetical Kinase Inhibition Data

| Compound | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative GI50 (µM) |

| NBB-1 | PI3Kα | 15 | MDA-MB-231 | 0.5 |

| NBB-1 | Raf-1 | >1000 | MDA-MB-231 | 0.5 |

| NBB-2 | Topo I | 50 | HCT116 | 1.2 |

| NBB-2 | DHFR | >5000 | HCT116 | 1.2 |

Conclusion

The N-benzyl-benzimidazole scaffold represents a highly versatile platform for the development of novel therapeutics. Its ability to interact with a wide range of biological targets underscores its importance in medicinal chemistry. A thorough understanding of the potential mechanisms of action, coupled with a systematic and rigorous experimental approach, is essential for researchers and drug development professionals to unlock the full therapeutic potential of this remarkable class of compounds. The methodologies outlined in this guide provide a solid foundation for these critical investigations, paving the way for the discovery of next-generation drugs targeting cancer, infectious diseases, and inflammatory conditions.

References

-

Castellano, S., et al. (2001). Antiviral and antiproliferative activity in vitro of some new benzimidazole derivatives. PubMed. Available at: [Link]

-

Behera, A. K., et al. (2019). Synthesis and Characterization of Novel N-Benzylbenzimidazole Linked Pyrimidine Derivatives as Anticancer Agents. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

-

Al-Ostath, A., et al. (2022). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. PMC - PubMed Central. Available at: [Link]

-

Tonelli, M., et al. (2015). Synthesis, antimicrobial and antiviral activity of substituted benzimidazoles. Taylor & Francis Online. Available at: [Link]

-

Abdel-Wahab, B. F., et al. (2012). Synthesis and Antimicrobial Activity of New Synthesized Benzimidazole Derivatives and their Acyclic Nucleoside Analogues. Longdom Publishing. Available at: [Link]

-

Tan, C. P., et al. (2022). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PubMed Central. Available at: [Link]

-

Wagh, D. D., & Kankate, R. S. (2025). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biosciences Biotechnology Research Asia. Available at: [Link]

-

Tahlan, S., et al. (2019). In-silico molecular design of heterocyclic benzimidazole scaffolds as prospective anticancer agents. PMC - NIH. Available at: [Link]

-

Kamal, A., et al. (2013). Anticancer activity of new compounds using benzimidazole as a scaffold. PubMed. Available at: [Link]

-

DEA Diversion Control Division. BENZIMIDAZOLE–OPIOIDS OTHER NAME: NITAZENES. DEA. Available at: [Link]

-

Nguyen, H. T., et al. (2023). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Omega. Available at: [Link]

-

Sharma, D., et al. (2023). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. MDPI. Available at: [Link]

-

Abbood, H. A., et al. (2021). Synthesis and Antimicrobial Activity of New Benzimidazole derivatives Bearing Five-Membered Heterocyclic Moieties. Iraqi Journal of Pharmaceutical Sciences. Available at: [Link]

-

Hernández-Vázquez, E., et al. (2018). In vitro activity of new N-benzyl-1H-benzimidazol-2-amine derivatives against cutaneous, mucocutaneous and visceral Leishmania species. PubMed. Available at: [Link]

-

Padhy, G. K., et al. (2018). Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives. PMC - NIH. Available at: [Link]

-

Kumar, A., et al. (2018). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. RJPT. Available at: [Link]

-

Kumar, A., et al. (2022). A SYNTHETIC APPROACH TO BENZIMIDAZOLE DERIVATIVES AND THEIR POTENTIAL THERAPEUTIC USES: A REVIEW. Neuroquantology. Available at: [Link]

-

El-Masry, A. H., et al. (2000). Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. MDPI. Available at: [Link]

-

Sharma, A., et al. (2024). Benzimidazole: A Versatile Pharmacophore For Diverse Therapeutic Applications. Journal of Drug Delivery and Therapeutics. Available at: [Link]

-

Al-Ostath, A., et al. (2023). Synthesis, Anticancer Activity, and In Silico Modeling of Alkylsulfonyl Benzimidazole Derivatives: Unveiling Potent Bcl-2 Inhibitors for Breast Cancer. ACS Omega. Available at: [Link]

Sources

- 1. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Antiviral and antiproliferative activity in vitro of some new benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. archives.ijper.org [archives.ijper.org]

- 8. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anticancer activity of new compounds using benzimidazole as a scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Initial Synthesis and Characterization of (1-Benzyl-1H-imidazol-2-yl)methanamine

Introduction

(1-Benzyl-1H-imidazol-2-yl)methanamine is a versatile heterocyclic compound that holds significant interest for researchers in medicinal chemistry and drug development. As a derivative of the benzimidazole scaffold, it is recognized for its wide range of pharmacological activities.[1][2] The structural features of this molecule, including the benzyl group which enhances lipophilicity and the methanamine moiety that provides hydrogen-bonding capabilities, make it a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.[1] This guide provides a comprehensive overview of the initial synthesis and characterization of this compound, offering a detailed protocol and in-depth analysis for researchers in the field.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 1-benzyl-1H-imidazole. The first step involves the formation of the nitrile, 1-benzyl-1H-imidazole-2-carbonitrile, which is then reduced to the target primary amine.

Step 1: Synthesis of 1-Benzyl-1H-imidazole-2-carbonitrile

Step 2: Reduction of 1-Benzyl-1H-imidazole-2-carbonitrile to this compound

The reduction of the nitrile group to a primary amine is a critical step in this synthesis. Several reducing agents can be employed for this transformation, with catalytic hydrogenation being a highly effective and economical method.[3][4]

Experimental Protocol: Catalytic Hydrogenation

This protocol outlines the reduction of 1-benzyl-1H-imidazole-2-carbonitrile using catalytic hydrogenation.

Materials and Reagents:

-

1-benzyl-1H-imidazole-2-carbonitrile

-

Raney Nickel (or Palladium on Carbon)

-

Methanol (or Ethanol)

-

Hydrogen gas (H₂)

-

High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

-

Standard laboratory glassware and purification equipment

Procedure:

-

Preparation: In a high-pressure reaction vessel, dissolve 1-benzyl-1H-imidazole-2-carbonitrile in a suitable solvent such as methanol or ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of Raney Nickel or Palladium on Carbon to the solution. The catalyst should be handled with care as it can be pyrophoric when dry.[4]

-

Hydrogenation: Seal the reaction vessel and connect it to a hydrogen gas source. Purge the vessel with hydrogen gas to remove any air. Pressurize the vessel with hydrogen to the desired pressure (typically 50 psi or higher) and begin stirring. The reaction is often carried out at a slightly elevated temperature to increase the reaction rate.

-

Monitoring: The progress of the reaction can be monitored by observing the uptake of hydrogen gas or by techniques such as Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully depressurize the vessel and purge with an inert gas like nitrogen or argon. Filter the reaction mixture to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization to obtain the final product.

Causality Behind Experimental Choices:

-

Catalyst: Raney Nickel and Palladium on Carbon are highly effective catalysts for the reduction of nitriles to primary amines.[3][4] The choice of catalyst can influence the selectivity and efficiency of the reaction.

-

Solvent: Methanol and ethanol are commonly used solvents for catalytic hydrogenation as they are relatively inert and can dissolve the starting material and product.

-

Pressure and Temperature: Higher hydrogen pressure and temperature can increase the rate of reaction, but conditions should be optimized to minimize side reactions.

Synthetic Workflow Diagram

Caption: Synthetic pathway for this compound.

Characterization of this compound

Once synthesized and purified, the identity and purity of this compound must be confirmed through various analytical techniques.

Spectroscopic Analysis

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: This technique provides detailed information about the structure of the molecule by analyzing the chemical environment of the hydrogen atoms.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: This method provides information about the carbon skeleton of the molecule.

IR (Infrared) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies to look for include N-H stretching for the primary amine and C-H stretching for the aromatic and alkyl groups.

Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its structure.

Expected Characterization Data

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the benzylic protons, the aminomethyl protons, and the protons of the imidazole and benzyl aromatic rings. |

| ¹³C NMR | Resonances for the carbons of the imidazole and benzyl rings, the benzylic carbon, and the aminomethyl carbon. |

| IR (cm⁻¹) | N-H stretching (amine), C-H stretching (aromatic and aliphatic), C=N and C=C stretching (imidazole and benzene rings). |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₁₃N₃, MW: 187.24 g/mol ).[1] |

Reaction Mechanism

The reduction of a nitrile to a primary amine via catalytic hydrogenation involves the addition of hydrogen across the carbon-nitrogen triple bond.

Mechanism Diagram

Caption: Mechanism of nitrile reduction on a catalyst surface.

The reaction proceeds through an intermediate imine, which is further reduced to the primary amine.[3] The choice of catalyst and reaction conditions is crucial to prevent the formation of secondary and tertiary amine byproducts.[3][4]

Conclusion

The synthesis and characterization of this compound provide a foundational platform for the development of novel therapeutic agents. The synthetic route, primarily involving the reduction of a nitrile intermediate, is a robust and scalable method. Thorough characterization using a combination of spectroscopic techniques is essential to confirm the structure and purity of the final compound, ensuring its suitability for further research and application in drug discovery.

References

-

Nitrile reduction - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

-

Nitrile Reduction - Wordpress. (n.d.). Retrieved January 17, 2026, from [Link]

-

Reduction of nitriles. (n.d.). Chemguide. Retrieved January 17, 2026, from [Link]

-

Nagashima, H., et al. (2018). Hydrosilane Reduction of Nitriles to Primary Amines by Cobalt–Isocyanide Catalysts. Organic Letters. Retrieved January 17, 2026, from [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

-

(1-Benzyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

-

Kumar, T. K., et al. (2013). Synthesis of Phenyl 1-benzyl-1H-benzo[d]imidazol-2-ylcarbamates. Indian Journal of Heterocyclic Chemistry. Retrieved January 17, 2026, from [Link]

-

Preparation of 1-benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole. (2020). Molbank. Retrieved January 17, 2026, from [Link]

-

Wang, Y., et al. (2021). Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction. Scientific Reports. Retrieved January 17, 2026, from [Link]

-

Padhy, G. K., et al. (n.d.). Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. Retrieved January 17, 2026, from [Link]

-

Zhang, G., et al. (n.d.). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry. Retrieved January 17, 2026, from [Link]

-

Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. (n.d.). Organic & Biomolecular Chemistry. Retrieved January 17, 2026, from [Link]

-

Synthesis of phenyl 1-benzyl-1H-benzo [d] imidazol-2-ylcarbamates. (2013). ResearchGate. Retrieved January 17, 2026, from [Link]

-

1-benzyl-1H-imidazole-2-carbonitrile. (n.d.). ChemSynthesis. Retrieved January 17, 2026, from [Link]

-

1H-Imidazole-2-carboxaldehyde. (n.d.). Organic Syntheses. Retrieved January 17, 2026, from [Link]

-

1-Benzyl-1H-benzimidazole. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

1-Benzyl-1H-benzimidazole. (2009). Acta Crystallographica Section E: Structure Reports Online. Retrieved January 17, 2026, from [Link]

Sources

A Technical Guide to the Therapeutic Targets of Benzimidazole Compounds for Drug Development Professionals

Abstract

The benzimidazole scaffold represents one of medicinal chemistry's most prolific "privileged structures," a molecular framework that demonstrates the ability to bind to a wide array of biological targets, leading to a broad spectrum of therapeutic activities. Originally recognized for their potent anthelmintic effects, benzimidazole-based compounds have since been identified as potent anticancer, antiviral, antifungal, and antibacterial agents.[1][2][3][4] This guide provides an in-depth technical exploration of the core molecular targets of benzimidazole derivatives. We will dissect the mechanisms of action at the molecular level, from the classical inhibition of tubulin polymerization to the nuanced modulation of protein kinases, DNA topoisomerases, and viral enzymes. For each major target class, this document details the therapeutic rationale, presents key performance data, and provides validated, step-by-step experimental protocols for target identification and validation. This guide is designed to serve as a critical resource for researchers, scientists, and drug development professionals seeking to leverage the versatile benzimidazole scaffold in the design and development of next-generation therapeutics.

Part 1: The Benzimidazole Scaffold: A Privileged Structure in Medicinal Chemistry

The benzimidazole ring system, formed by the fusion of benzene and imidazole, is an isostere of naturally occurring purines. This structural similarity allows it to mimic purine nucleotides and interact with a wide range of biological macromolecules, including enzymes and receptors that recognize these endogenous ligands.[5] The NH group at position 1 often serves as a critical hydrogen bond donor, while the aromatic system allows for various substitutions that can modulate a compound's affinity, selectivity, and pharmacokinetic properties.[5]

This inherent versatility has allowed medicinal chemists to develop benzimidazole derivatives with activities spanning multiple therapeutic areas. The journey began with the development of anthelmintics like thiabendazole in the 1960s.[2] However, subsequent research and phenotypic screening revealed that many of these same compounds, such as mebendazole and albendazole, possessed potent anticancer properties.[6][7] This discovery catalyzed a surge in research, leading to the rational design of novel benzimidazole derivatives specifically targeting key players in oncogenesis, viral replication, and microbial pathogenesis.[3][6]

Part 2: Primary Molecular Target Classes of Benzimidazole Compounds

Tubulin and Microtubule Dynamics

The inhibition of tubulin polymerization is the most well-established mechanism of action for many benzimidazole compounds, forming the basis of their anthelmintic, antifungal, and certain anticancer activities.

Mechanism of Action: Benzimidazoles bind to the β-tubulin subunit, a key component of the αβ-tubulin heterodimer.[8][9] This binding occurs at or near the colchicine-binding site, preventing the polymerization of these dimers into microtubules.[9] The disruption of microtubule formation is catastrophic for the cell, interfering with essential processes such as cell division (mitosis), intracellular transport, and maintenance of cell structure, ultimately leading to apoptosis or cell death.[10][11] The selectivity of these compounds often arises from differences in the β-tubulin isoforms between parasites and their mammalian hosts.[8][9] For example, a key phenylalanine-to-tyrosine substitution at position 200 of helminth β-tubulin is associated with resistance, highlighting the precise nature of this interaction.[8][9]

Therapeutic Applications:

-

Anthelmintic/Antiparasitic: This is the classical application, where drugs like albendazole and mebendazole effectively paralyze and kill parasitic worms by disrupting their microtubule-dependent cellular functions.[10][12]

-

Anticancer: The antiproliferative effects of repurposed anthelmintics (e.g., mebendazole, fenbendazole) are attributed to their inhibition of tubulin polymerization in rapidly dividing cancer cells, leading to mitotic arrest and apoptosis.[6][11][13]

-

Antifungal: In fungi such as Fusarium graminearum, benzimidazoles like carbendazim and benomyl bind to fungal β2-tubulin, inhibiting the polymerization of tubulin monomers and halting hyphal growth.[14][15]

Data Presentation: Tubulin Polymerization Inhibition

| Compound | Target Organism/Cell Line | Target Protein | IC50 / Inhibition % |

| Carbendazim | Fusarium graminearum | α1-/β2-tubulin | 90.9% inhibition at 20 µM[15] |

| Benomyl | Fusarium graminearum | α1-/β2-tubulin | 89.9% inhibition at 20 µM[15] |

| Flubendazole | Pancreatic Cancer Cells | Tubulin | IC50 in low µM range[13] |

| Mebendazole | Colorectal Cancer Cells | Tubulin | IC50 in low µM range[13] |

| Albendazole | Paraganglioma Cells | Tubulin | IC50 in low µM range[13] |

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol is based on the principle that tubulin polymerization causes an increase in light scattering, which can be measured spectrophotometrically.

-

Reagents & Materials:

-

Purified tubulin protein (>99% pure).

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).

-

GTP solution (100 mM).

-

Glycerol.

-

Benzimidazole compound dissolved in DMSO.

-

Temperature-controlled spectrophotometer with a 340 nm filter.

-

96-well microplates.

-

-

Procedure:

-

Prepare the tubulin solution by resuspending lyophilized tubulin in General Tubulin Buffer to a final concentration of 2-4 mg/mL.

-

Incubate the tubulin solution on ice for 30 minutes to ensure depolymerization.

-

Prepare serial dilutions of the benzimidazole test compound in General Tubulin Buffer. Include a DMSO-only vehicle control and a positive control (e.g., colchicine).

-

In a pre-chilled 96-well plate, add the test compounds and controls.

-

Add the chilled tubulin solution to each well.

-

Initiate the polymerization reaction by adding GTP to a final concentration of 1 mM and immediately transferring the plate to the spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance (light scatter) at 340 nm every minute for 60-90 minutes.

-

-

Data Analysis:

-

Plot absorbance vs. time for each concentration.

-

The rate of polymerization can be determined from the initial slope of the curve.

-

Calculate the percentage of inhibition relative to the vehicle control.

-

Determine the IC50 value by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.

-

Causality Behind Experimental Choices:

-

Temperature Control: Tubulin polymerization is highly temperature-dependent. The reaction is initiated by raising the temperature to 37°C, and depolymerization is maintained on ice. This control is critical for reproducible results.

-

GTP: GTP hydrolysis is required for the incorporation of tubulin dimers into growing microtubules. Its addition is the essential trigger for the reaction.

-

Wavelength: The 340 nm wavelength is used to measure light scatter caused by the formation of large microtubule polymers, providing a direct, real-time readout of the polymerization process.

Mandatory Visualization: Tubulin Polymerization Inhibition Workflow

Caption: Workflow for an in vitro tubulin polymerization assay.

Protein Kinases

The human kinome represents a major class of therapeutic targets, particularly in oncology. Benzimidazole derivatives have emerged as versatile scaffolds for designing potent and selective kinase inhibitors.[16]

Mechanism of Action: Most benzimidazole-based kinase inhibitors are ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase enzyme.[17] The benzimidazole core can act as a hinge-binder, forming hydrogen bonds with the backbone of the kinase's hinge region, a critical interaction that anchors the inhibitor.[17] Substitutions on the scaffold can then extend into adjacent hydrophobic pockets, conferring selectivity and potency for specific kinases over others.[16] By occupying the ATP pocket, these compounds prevent the phosphorylation of substrate proteins, thereby blocking downstream signaling pathways essential for cell proliferation, survival, and angiogenesis.[6]

Therapeutic Applications (Primarily Anticancer):

-

Receptor Tyrosine Kinases (RTKs): Many benzimidazoles target RTKs that are often dysregulated in cancer. This includes inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Fibroblast Growth Factor Receptor (FGFR), which are crucial for tumor angiogenesis and growth.[16][18][19]

-

Serine/Threonine Kinases: This class includes critical cell cycle regulators like Cyclin-Dependent Kinases (CDKs) and Aurora Kinases, as well as kinases in key signaling pathways like Casein Kinase 2 (CK2).[16] Inhibition of these targets can induce cell cycle arrest and apoptosis.[6]

Data Presentation: Kinase Inhibition Profile of a Representative Benzimidazole

| Kinase Target | Compound | IC50 (nM) | Reference |

| VEGFR-2 | Dovitinib (II) | 13 | [19] |

| FGFR-1 | Dovitinib (II) | 8 | [19] |

| PDGFR-β | Compound (IV) | - (42.7-52.6% inhib.) | [19] |

| EGFR | Compound (IV) | - (88% inhib.) | [19] |

| HER2 | Compound 12 | 190 | [18] |

Mandatory Visualization: Simplified VEGFR Signaling Pathway

Caption: Inhibition of the VEGFR-2 signaling cascade by a benzimidazole compound.

Experimental Protocol: Kinase Profiling via ADP-Glo™ Luminescent Assay

This protocol describes a universal method for measuring kinase activity by quantifying the amount of ADP produced in the reaction.[20]

-

Reagents & Materials:

-

Kinase of interest and its specific substrate (peptide or protein).

-

Kinase reaction buffer.

-

ATP solution.

-

Benzimidazole compound dissolved in DMSO.

-

ADP-Glo™ Reagent and Kinase Detection Reagent (Promega).

-

White, opaque 96-well or 384-well plates.

-

Luminometer.

-

-

Procedure:

-

Kinase Reaction:

-

Add kinase, substrate, reaction buffer, and test compound/vehicle to wells of the plate.

-

Initiate the reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase if known.

-

Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

-

-

ADP Detection:

-

Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which then drives a luciferase/luciferin reaction.

-

Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

-

-

Measurement:

-

Read the luminescence of each well using a plate-reading luminometer.

-

-

-

Data Analysis:

-

The luminescent signal is directly proportional to the amount of ADP produced, and thus to the kinase activity.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle (DMSO) control.

-

Determine the IC50 value by plotting inhibition vs. log[compound] and fitting to a dose-response curve.

-

Causality Behind Experimental Choices:

-

Universal Detection: The assay measures ADP, a universal product of all kinase reactions. This makes the platform adaptable to virtually any kinase, regardless of its substrate type (protein, peptide, lipid, etc.).[20]

-

Two-Step Process: The first reagent stops the reaction and eliminates unused ATP, which would otherwise create a high background signal. The second reagent specifically converts the product (ADP) back to ATP for the luciferase reaction, ensuring high sensitivity and a strong signal-to-noise ratio.[20]

-

Luminescence: Luminescence detection is generally more sensitive than absorbance or fluorescence, allowing for the use of lower enzyme concentrations and conserving valuable reagents.[20]

DNA and Associated Enzymes

Benzimidazoles can interfere with nucleic acid functions through two primary mechanisms: inhibiting enzymes that maintain DNA topology (topoisomerases) and directly binding to the DNA structure.

Mechanism of Action:

-

DNA Topoisomerase Inhibition: Topoisomerases (Type I and II) are essential enzymes that resolve DNA supercoiling during replication and transcription.[2][21] Some benzimidazole derivatives act as "topoisomerase poisons." They don't inhibit the enzyme's ability to cleave DNA but rather stabilize the transient "cleavable complex" formed between the topoisomerase and DNA.[21][22] This leads to permanent, double-stranded DNA breaks, triggering cell cycle arrest and apoptosis. This mechanism is a cornerstone of many established chemotherapies.[5][21]

-

DNA Minor Groove Binding: Bisbenzimide compounds, such as Hoechst 33342, are a subclass that preferentially binds to A-T rich regions in the minor groove of double-stranded DNA.[23] This interaction can physically obstruct the binding of DNA polymerases and transcription factors, thereby inhibiting DNA replication and gene expression. This is a key mechanism for their antiviral activity against DNA viruses like poxviruses.[23]

Therapeutic Applications:

-

Anticancer: By inducing irreversible DNA damage, benzimidazole-based topoisomerase inhibitors are being actively investigated as chemotherapeutic agents.[1][5][21][22]

-

Antiviral: Bisbenzimides have shown potent activity against poxviruses, including monkeypox and drug-resistant vaccinia virus strains, by blocking viral DNA replication sites.[23]

Data Presentation: Topoisomerase Inhibition by Benzimidazole Derivatives

| Compound | Target Enzyme | IC50 (µM) | Reference |

| 2-Phenoxymethylbenzimidazole (17) | Topoisomerase I | 14.1 | [21][22] |

| 5-Chloro-2-(p-methylphenyl)benzoxazole (4) | Topoisomerase II | 22.3 | [21][22] |

| 2-(p-nitrobenzyl)benzoxazole (6) | Topoisomerase II | 17.4 | [21][22] |

| Camptothecin (Reference) | Topoisomerase I | >500 | [21] |

| Etoposide (Reference) | Topoisomerase II | 60.3 | [21] |

Experimental Protocol: DNA Topoisomerase I Relaxation Assay

This assay measures the ability of a compound to inhibit the conversion of supercoiled plasmid DNA to its relaxed form by Topoisomerase I.

-

Reagents & Materials:

-

Supercoiled plasmid DNA (e.g., pBR322).

-

Human DNA Topoisomerase I enzyme.

-

Assay Buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 150 mM NaCl, 0.1% BSA, 0.1 mM spermidine).

-

Benzimidazole test compound in DMSO.

-

Stop Solution/Loading Dye (e.g., containing SDS and bromophenol blue).

-

Agarose gel (1%), TBE buffer, and gel electrophoresis system.

-

DNA stain (e.g., Ethidium Bromide or SYBR Safe).

-

Gel imaging system.

-

-

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes by combining assay buffer, supercoiled plasmid DNA (e.g., 250 ng), and serial dilutions of the test compound or vehicle control.

-

Add Topoisomerase I enzyme to each tube to initiate the reaction. Include a "no enzyme" control.

-

Incubate the reactions at 37°C for 30 minutes.

-

Terminate the reactions by adding the Stop Solution/Loading Dye.

-

Load the samples onto a 1% agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid.

-

Stain the gel with a DNA stain and visualize using a gel documentation system.

-

-

Data Analysis:

-

In the absence of an inhibitor (vehicle control), the supercoiled DNA band should be converted to a slower-migrating relaxed DNA band.

-

Effective inhibitors will prevent this conversion, resulting in the persistence of the supercoiled DNA band.

-

Quantify the band intensities for both forms of DNA. The IC50 is the concentration of the compound that inhibits 50% of the relaxation activity.

-

Viral Enzymes

The benzimidazole scaffold has been successfully exploited to develop direct-acting antiviral agents that target specific viral enzymes essential for replication.

Mechanism of Action: Unlike broad-spectrum activities like tubulin inhibition, antiviral benzimidazoles are often highly specific. They are designed to fit into unique binding pockets on viral enzymes that are not present in host cells, leading to a favorable safety profile.

-

HCV RNA-Dependent RNA Polymerase (NS5B): Certain benzimidazole derivatives act as non-nucleoside inhibitors (NNIs) of the HCV NS5B polymerase. They bind to an allosteric site on the enzyme, specifically within the "thumb" domain, inducing a conformational change that prevents the initiation of RNA synthesis.[24][25][26] This is a non-competitive mode of inhibition with respect to the nucleotide substrates.[25]

-

RSV Fusion (F) Protein: For Respiratory Syncytial Virus (RSV), some benzimidazoles have been shown to target the viral F protein, which is essential for the fusion of the viral envelope with the host cell membrane.[27] By inhibiting the function of this protein, they block viral entry into the host cell.

Mandatory Visualization: HCV Replication and NS5B Inhibition

Caption: Allosteric inhibition of HCV NS5B polymerase by benzimidazoles blocks viral replication.

Experimental Protocol: Cell-Based HCV Replicon Assay

This assay uses a human hepatoma cell line (e.g., Huh-7) that stably expresses a subgenomic HCV RNA (a replicon). The replicon contains a reporter gene (e.g., luciferase) whose expression is dependent on active viral replication.

-

Reagents & Materials:

-

HCV replicon-containing cell line.

-

Complete cell culture medium (e.g., DMEM with 10% FBS and G418 for selection).

-

Benzimidazole test compound in DMSO.

-

96-well clear-bottom white plates.

-

Luciferase assay reagent (e.g., Bright-Glo™).

-

Luminometer.

-

Reagent for assessing cell viability (e.g., CellTiter-Glo®).

-

-

Procedure:

-

Seed the HCV replicon cells into 96-well plates and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Treat the cells with the compound dilutions and incubate for 48-72 hours.

-

Measure Replication: Remove the medium, wash the cells with PBS, and add the luciferase assay reagent. Measure the luminescence, which correlates with replicon copy number.

-

Measure Cytotoxicity: In a parallel plate, add a cell viability reagent (e.g., CellTiter-Glo®) to determine if the inhibition of luciferase signal is due to specific antiviral activity or general cytotoxicity.

-

-

Data Analysis:

-

Calculate the EC50 (50% effective concentration) for antiviral activity from the luciferase data.

-

Calculate the CC50 (50% cytotoxic concentration) from the cell viability data.

-

Determine the Selectivity Index (SI = CC50 / EC50). A higher SI value indicates a more specific and promising antiviral compound.

-

Part 3: Methodologies for Target Identification and Validation

When a benzimidazole compound is identified through phenotypic screening, its molecular target is often unknown. The following workflows are essential for target deconvolution and validation.

Target Identification: Affinity Chromatography

Affinity chromatography is a powerful and direct method to isolate the binding partners of a small molecule from a complex protein mixture like a cell lysate.[28][29][30][31]

Mandatory Visualization: Affinity Chromatography Workflow

Caption: Workflow for small-molecule affinity chromatography and mass spectrometry.

Experimental Protocol: Small-Molecule Affinity Chromatography

-

Probe Synthesis & Immobilization:

-

Synthesize a derivative of the active benzimidazole compound by attaching a linker arm to a position on the molecule that is non-essential for its biological activity.

-

Conjugate the linker to an affinity tag, such as biotin.

-

Incubate the biotinylated probe with streptavidin-coated agarose or magnetic beads to immobilize it.

-

-

Protein Pull-Down:

-

Prepare a native protein lysate from cells or tissues of interest.

-

Incubate the cell lysate with the immobilized probe beads for several hours at 4°C to allow for binding.

-

Crucial Control: In parallel, incubate the lysate with beads that have no probe (negative control) and with beads in the presence of a high concentration of the free, non-immobilized benzimidazole compound (competition control).

-

Wash the beads extensively with buffer to remove proteins that are non-specifically bound.

-

-

Elution and Analysis:

-

Elute the specifically bound proteins from the beads. This can be done by adding a high concentration of the free compound, changing pH, or using a denaturant.

-

Separate the eluted proteins using SDS-PAGE.

-

Visualize the protein bands (e.g., with silver or Coomassie staining). Bands that appear in the probe lane but are absent or reduced in the control lanes are potential targets.

-

Excise these specific bands and identify the proteins using mass spectrometry (LC-MS/MS).

-

Causality Behind Experimental Choices:

-

Competition Control: This is the most critical control. A genuine target protein will bind to the immobilized probe, but this binding will be prevented if the lysate is pre-incubated with an excess of the free drug, as the drug will occupy the protein's binding site. This distinguishes true binders from proteins that just stick to the linker or beads.[28]

-

SAR-Guided Probe Design: Structure-activity relationship (SAR) data is used to determine where to attach the linker. Attaching it to a part of the molecule essential for activity would prevent it from binding to its target, causing the entire experiment to fail.[28]

Target Validation: Cell-Based Assays

Once a putative target is identified, cell-based assays are required to confirm that engagement of this target by the compound leads to the observed cellular phenotype.[32][33][34]

Experimental Protocol: MTT Cell Viability Assay

This common assay measures the metabolic activity of cells, which is used as a proxy for cell viability and proliferation.[35]

-

Reagents & Materials:

-

Cell line of interest.

-

Complete cell culture medium.

-

96-well plates.

-

Benzimidazole compound in DMSO.

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

Solubilization solution (e.g., acidified isopropanol or DMSO).

-

Microplate reader (absorbance at ~570 nm).